molecular formula C26H20N4O4 B11207414 N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11207414
M. Wt: 452.5 g/mol
InChI Key: MHFZZJGIRLIWTN-UHFFFAOYSA-N
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Description

N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and quinoline moieties, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a benzylamine under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Coupling of the Two Moieties: The final step involves coupling the quinazolinone and quinoline derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone or quinoline rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone or quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinazolinone and quinoline structures can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-phenyl-4(3H)-quinazolinone, known for their anti-inflammatory and anticancer activities.

    Quinoline Derivatives: Such as chloroquine, used as an antimalarial drug.

Uniqueness

The uniqueness of N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide lies in its combined quinazolinone and quinoline structures, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C26H20N4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-benzyl-4-oxoquinazolin-3-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C26H20N4O4/c1-29-20-14-8-6-12-18(20)23(31)22(26(29)34)24(32)28-30-21(15-16-9-3-2-4-10-16)27-19-13-7-5-11-17(19)25(30)33/h2-14,31H,15H2,1H3,(H,28,32)

InChI Key

MHFZZJGIRLIWTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5)O

Origin of Product

United States

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